

Application Notes: Quantifying Bacterial Growth and Inhibition with NADA-green Fluorescence

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Compound of Interest

Compound Name: NADA-green

Cat. No.: B609400

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantification of bacterial growth and viability is fundamental to microbiology, infectious disease research, and antimicrobial drug development. Traditional methods like optical density (OD600) measurements and colony-forming unit (CFU) counts, while standard, have limitations. OD600 does not distinguish between live and dead cells, and CFU counts are time-consuming and exclude viable but non-culturable (VBNC) bacteria.^{[1][2]} Fluorescent D-amino acids (FDAAs) offer a powerful alternative by directly probing the metabolic activity of bacteria.^{[3][4]}

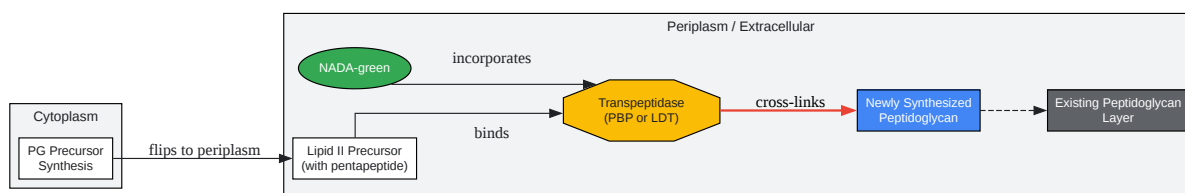
NADA-green (3-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-alanine) is a fluorescent D-amino acid that is actively incorporated into the peptidoglycan (PG) cell wall of diverse bacterial species during synthesis.^{[5][6]} This incorporation is mediated by transpeptidases, the same enzymes targeted by beta-lactam antibiotics.^{[7][8]} As **NADA-green** is only integrated during active cell wall construction, the resulting fluorescence intensity is a direct and quantifiable measure of bacterial growth and metabolic activity.^{[5][7]} This technique allows for the specific and covalent labeling of growing bacteria with minimal perturbation, enabling real-time analysis through methods like fluorescence microscopy and flow cytometry.^{[3][4]}

These application notes provide detailed protocols for using **NADA-green** to quantify bacterial growth, assess antimicrobial susceptibility, and analyze cell wall synthesis dynamics.

Mechanism of Action

The bacterial cell wall is a dynamic structure composed of peptidoglycan, which consists of glycan strands cross-linked by short peptide chains.[3] The final step in PG synthesis, transpeptidation, is carried out by Penicillin-Binding Proteins (PBPs) and L,D-transpeptidases (LDTs).[7][8] These enzymes cross-link the peptide stems, giving the cell wall its structural integrity.

NADA-green, as a D-alanine analog, is recognized by these transpeptidases and incorporated into the terminal position of the peptide stems.[7][9][10] This process covalently links the fluorophore to the sites of new cell wall synthesis.[3] Consequently, actively growing and dividing cells exhibit strong fluorescence, particularly at the septum and along the cell periphery, while dormant or dead cells remain unlabeled.[6]



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Caption: Mechanism of **NADA-green** incorporation into the bacterial cell wall.

Applications

- **Real-Time Bacterial Growth Quantification:** By measuring the fluorescence intensity of a bacterial population over time, growth kinetics can be accurately determined. This is applicable for both planktonic cultures and biofilms. The signal from **NADA-green** directly correlates with metabolic activity.[7]

- Antimicrobial Susceptibility Testing (AST): **NADA-green** is an ideal tool for screening antibiotics that target cell wall synthesis. A reduction in fluorescence intensity in the presence of a compound indicates inhibition of peptidoglycan synthesis and, therefore, antimicrobial activity.[\[5\]](#) This allows for rapid, high-throughput screening of potential drug candidates.
- Visualizing Bacterial Growth Dynamics: High-resolution fluorescence microscopy of **NADA-green** labeled cells reveals the spatial patterns of cell wall synthesis.[\[5\]](#) This can be used to study cell division, morphogenesis, and the different growth patterns of diverse bacterial species (e.g., polar vs. intercalary growth).

Data Presentation

Quantitative data obtained from **NADA-green** assays should be organized for clear interpretation and comparison.

Table 1: **NADA-green** Probe Specifications

Property	Value	Reference
Full Name	3-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-alanine	[5]
Molecular Weight	303.66 g/mol	[6]
Excitation (λ_{ex})	~450 nm	[6]
Emission (λ_{em})	~555 nm	[6]
Solubility	Soluble to 100 mM in DMSO	[6]

| Storage | Store stock solutions at -20°C, protected from light [\[4\]](#) |

Table 2: Example Data Layout for Growth Curve Analysis

Time Point (hours)	OD600	Mean Fluorescence Intensity (a.u.)
0	0.05	500
1	0.10	1200
2	0.20	3500
3	0.40	9800

| 4 | 0.75 | 25000 |

Table 3: Example Data Layout for Antibiotic Susceptibility Testing

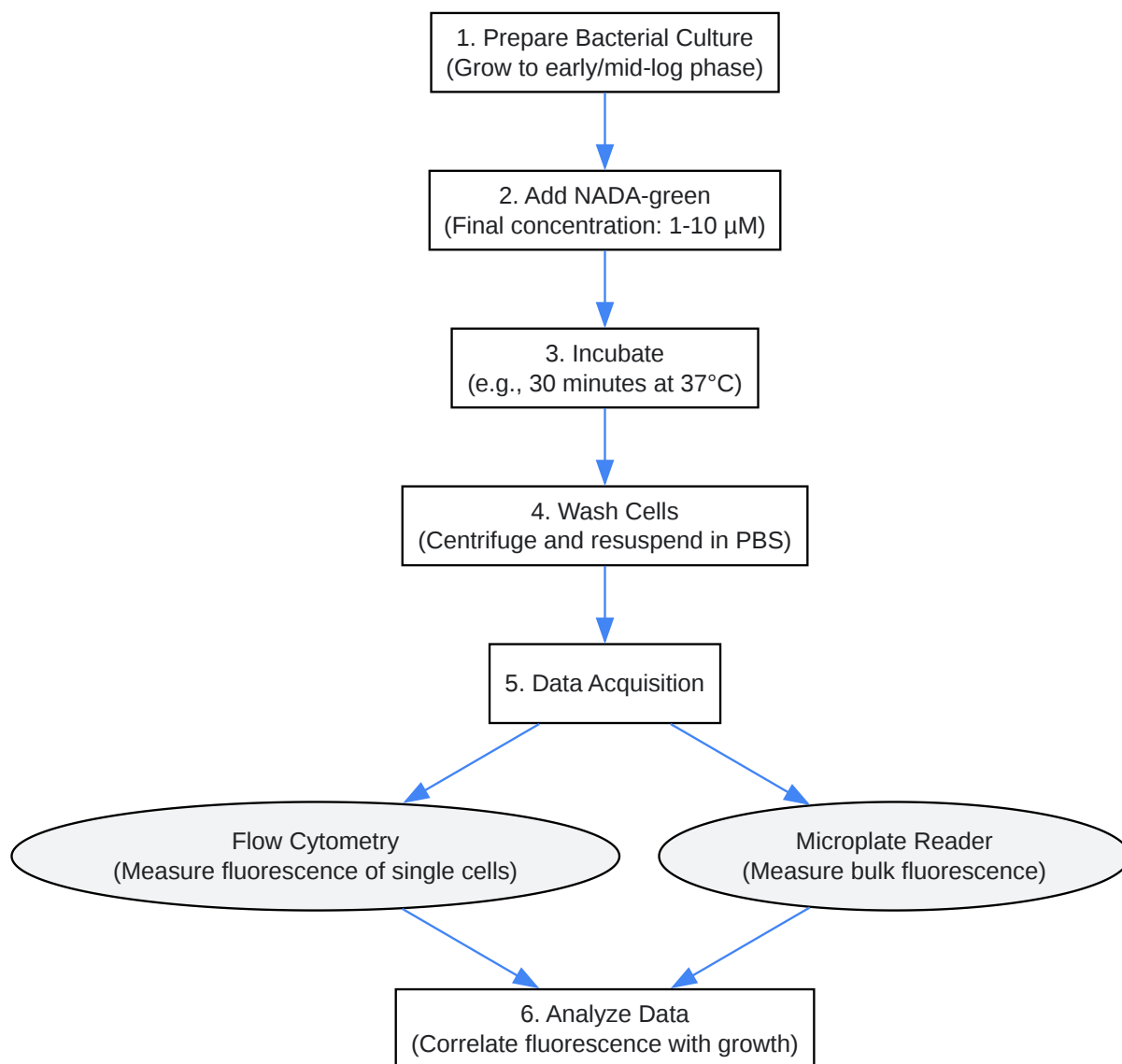
Compound	Concentration (µg/mL)	Mean Fluorescence Intensity (a.u.)	% Inhibition
No Drug Control	0	50,000	0%
Compound A	1	45,000	10%
Compound A	10	12,500	75%
Compound A	100	1,500	97%

| Ampicillin (Control) | 10 | 2,000 | 96% |

Experimental Protocols

Protocol 1: General Quantification of Bacterial Growth

This protocol details the steps for labeling a bacterial culture with **NADA-green** to measure growth via flow cytometry or a microplate reader.



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Caption: General experimental workflow for bacterial growth quantification.

Materials:

- **NADA-green** powder
- Anhydrous Dimethyl sulfoxide (DMSO)

- Bacterial strain of interest
- Appropriate liquid culture medium (e.g., LB, TSB)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microcentrifuge tubes
- 96-well plates (black, clear bottom for plate reader) or flow cytometry tubes

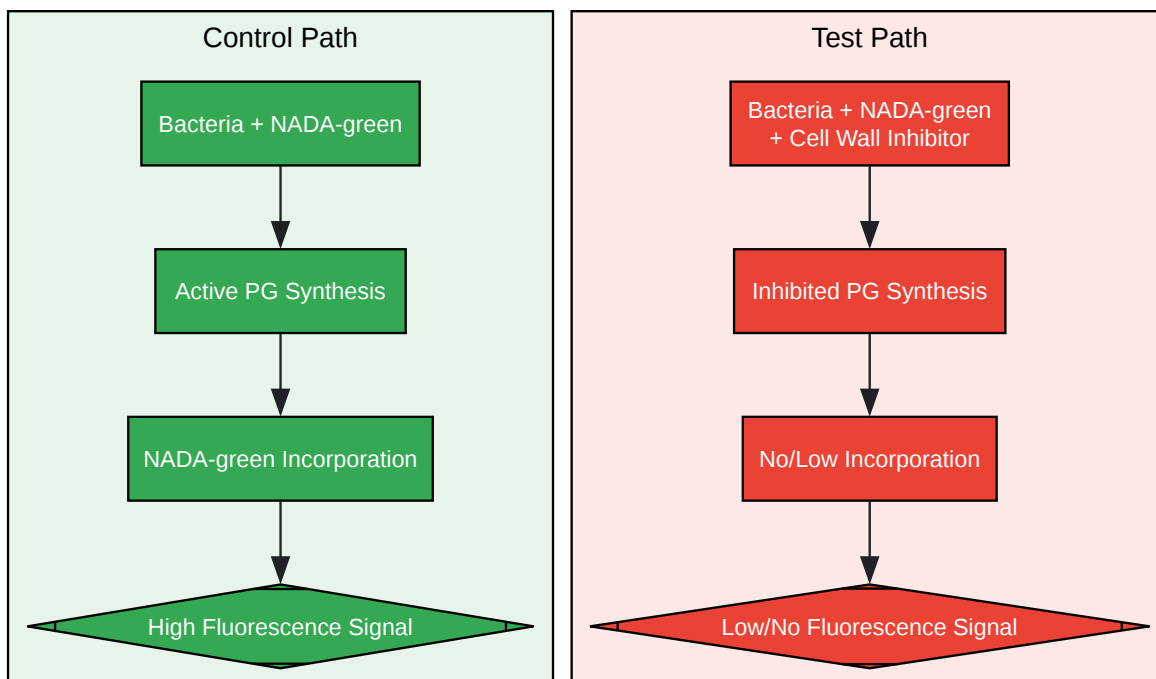
Procedure:

- Prepare **NADA-green** Stock Solution:
 - Dissolve **NADA-green** powder in DMSO to create a 10 mM stock solution.[\[6\]](#)
 - Aliquot into small volumes and store at -20°C, protected from light.[\[4\]](#) Avoid repeated freeze-thaw cycles.
- Prepare Bacterial Culture:
 - Inoculate the desired bacterial strain into fresh liquid medium.
 - Incubate under appropriate conditions (e.g., 37°C with shaking) until the culture reaches the early- to mid-exponential growth phase (e.g., OD600 of 0.2-0.5).
- Labeling:
 - Dilute the bacterial culture to the desired starting density in fresh, pre-warmed medium.
 - Add **NADA-green** stock solution to the culture to a final concentration of 1-10 µM.[\[5\]](#) The optimal concentration may need to be determined empirically for different species.
 - Incubate for a defined period (e.g., 30 minutes to 2 hours) under normal growth conditions. For rapidly growing species like E. coli, labeling times as short as 30 seconds can be sufficient.[\[11\]](#)
- Washing:

- Transfer 1 mL of the labeled culture to a microcentrifuge tube.
- Centrifuge at 5,000 x g for 5 minutes to pellet the cells.
- Discard the supernatant and resuspend the cell pellet in 1 mL of PBS to wash away unincorporated probe.
- Repeat the centrifugation and resuspension step twice for a total of three washes.
- Data Acquisition:
 - For Flow Cytometry: Resuspend the final cell pellet in 1 mL of PBS. Analyze using a flow cytometer with an excitation source near 450 nm (e.g., a blue laser) and an emission filter around 555 nm.
 - For Microplate Reader: Resuspend the final cell pellet in PBS. Aliquot 200 µL into a 96-well black, clear-bottom plate. Measure fluorescence using settings appropriate for **NADA-green**'s excitation/emission spectra.[\[5\]](#) Also, measure OD600 to normalize fluorescence to cell density.[\[12\]](#)
- Data Analysis:
 - Calculate the mean fluorescence intensity (MFI) for the population (flow cytometry) or the raw fluorescence units normalized to OD600 (plate reader).
 - Compare the fluorescence values across different time points or experimental conditions to quantify growth.

Protocol 2: Rapid Antibiotic Susceptibility Testing (AST)

This protocol adapts the general labeling method for screening compounds that inhibit cell wall synthesis.



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Caption: Logical workflow for **NADA-green** based antibiotic susceptibility testing.

Procedure:

- Prepare Bacterial Culture: Grow bacteria to the early-exponential phase (OD600 ~0.2) as described in Protocol 1.
- Set up Assay Plate:
 - In a 96-well plate, add your test compounds (antibiotics) at various concentrations. Include a "no drug" (vehicle control) and a known cell wall inhibitor (e.g., ampicillin) as positive and negative controls for the signal, respectively.
 - Add the prepared bacterial culture to each well.
 - Add **NADA-green** to all wells to a final concentration of 1-10 μM .^[5]

- Incubation:
 - Incubate the plate at the optimal growth temperature for a period that allows for significant growth in the control wells (e.g., 2-4 hours).
- Data Acquisition:
 - Measure the fluorescence directly in the 96-well plate using a microplate reader with appropriate Ex/Em settings.[5]
 - (Optional) Measure OD600 to check for general growth inhibition, which helps distinguish cell wall synthesis inhibitors from compounds with other mechanisms of action.
- Data Analysis:
 - Subtract the background fluorescence from a well with medium only.
 - Calculate the percent inhibition for each test well using the formula: % Inhibition = $(1 - (\text{Fluorescence_Test} / \text{Fluorescence_Control})) * 100$
 - Plot % Inhibition against compound concentration to determine potency metrics like IC50 (the concentration that inhibits 50% of the signal).

This method provides a rapid and direct functional readout of cell wall synthesis, accelerating the discovery and characterization of new antibiotics.

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